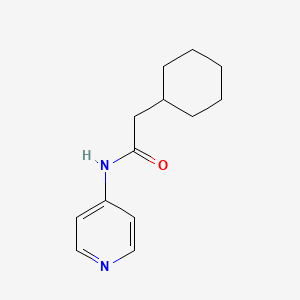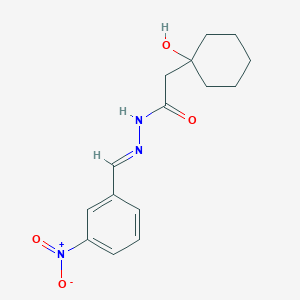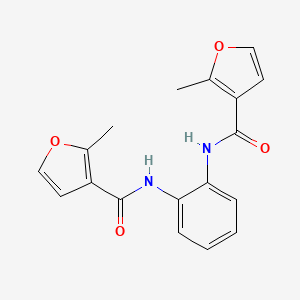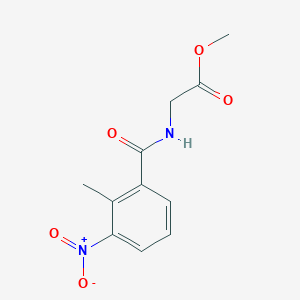
2-cyclohexyl-N-4-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-4-pyridinylacetamide, also known as JNJ-54175446, is a small molecule compound that has been developed for its potential use as a therapeutic agent in the treatment of various diseases. This compound belongs to the class of pyridine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-cyclohexyl-N-4-pyridinylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in these pathways.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects, 2-cyclohexyl-N-4-pyridinylacetamide has also been studied for its biochemical and physiological effects. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. It has also been shown to cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclohexyl-N-4-pyridinylacetamide in lab experiments is its low toxicity and good pharmacokinetic properties. This compound is also relatively easy to synthesize and purify, making it easily accessible for research purposes. However, one of the limitations of using this compound is its lack of specificity, as it has been shown to modulate multiple signaling pathways. This can make it difficult to determine the exact mechanism of action and target of this compound.
Orientations Futures
There are several future directions for the research and development of 2-cyclohexyl-N-4-pyridinylacetamide. One area of focus could be on improving the specificity of this compound, to better understand its mechanism of action and target. Another area of focus could be on developing more potent derivatives of this compound, to improve its therapeutic efficacy. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-4-pyridinylacetamide involves the reaction of cyclohexylamine with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-cyclohexyl-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-cyclohexyl-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h6-9,11H,1-5,10H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGQDFKSRCNXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)



![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)